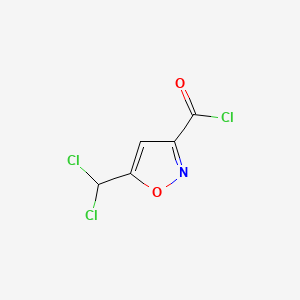
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” is a hypothetical organoboron compound that features a methylcarboxy group attached to carbon, a triethylphosphonate group attached to phosphorus, and a dihydroboron moiety. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of organoboron compounds typically involves the reaction of boron-containing reagents with organic substrates. For instance, the preparation of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” might involve the following steps:
Formation of the Methylcarboxy Group: This could be achieved through the carboxylation of a methyl group using carbon dioxide under basic conditions.
Introduction of the Triethylphosphonate Group: This step might involve the reaction of a suitable phosphorus reagent, such as triethylphosphite, with an appropriate organic substrate.
Incorporation of the Dihydroboron Moiety: This could be done by reacting a boron-containing reagent, such as borane (BH3), with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of organoboron compounds often involves large-scale reactions under controlled conditions. The specific methods would depend on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Organoboron compounds can undergo various types of reactions, including:
Oxidation: Conversion of the boron moiety to boronic acids or borates.
Reduction: Reduction of the boron moiety to form boranes.
Substitution: Replacement of the boron moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Applications De Recherche Scientifique
Organoboron compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as probes for biological imaging.
Medicine: Investigated for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers, ceramics, and other advanced materials.
Mécanisme D'action
The mechanism of action of organoboron compounds often involves the interaction of the boron moiety with specific molecular targets. For example, in Suzuki-Miyaura cross-coupling, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, boron-containing compounds may interact with enzymes or other proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boranes: Compounds containing boron-hydrogen bonds.
Phosphonates: Compounds containing phosphorus-carbon bonds.
Uniqueness
The uniqueness of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” lies in its combination of functional groups, which may impart unique reactivity and properties compared to other organoboron compounds. The presence of both a triethylphosphonate group and a dihydroboron moiety could make it particularly useful in specific synthetic applications or as a multifunctional reagent.
Propriétés
Numéro CAS |
137494-09-8 |
|---|---|
Formule moléculaire |
C23H27N3O3 |
Poids moléculaire |
393.487 |
Nom IUPAC |
N-[(1S)-2-[(4-methoxy-2,5-dimethylphenyl)methylamino]-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-11-22(28-4)16(2)10-19(15)13-24-14-21(18-8-6-5-7-9-18)25-23(27)20-12-17(3)29-26-20/h5-12,21,24H,13-14H2,1-4H3,(H,25,27)/t21-/m1/s1 |
Clé InChI |
JWARISOWNKYPRB-OAQYLSRUSA-N |
SMILES |
CC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C)C)OC |
Synonymes |
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)


